molecular formula C19H14N2O5S B3681376 5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid

5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid

Cat. No.: B3681376
M. Wt: 382.4 g/mol
InChI Key: YDJNQJUVVCVITC-UHFFFAOYSA-N
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Description

5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoic acid moiety, a phenylmethoxy group, and a diazinan-5-ylidene core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene derivatives, which are then reacted with phenylmethoxybenzoic acid under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-5-ethyl-3-thiophenecarboxylic acid
  • 4-[5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]-N,N-dimethylbenzenesulfonamide

Uniqueness

5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S/c22-16-14(17(23)21-19(27)20-16)9-12-6-7-15(13(8-12)18(24)25)26-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,24,25)(H2,20,21,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJNQJUVVCVITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid
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5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid
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5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid
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5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid
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5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid
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5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid

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